molecular formula C₂₁H₂₄D₄O₅ B1157668 6-Dehydrocortisol-d4

6-Dehydrocortisol-d4

Cat. No.: B1157668
M. Wt: 364.47
Attention: For research use only. Not for human or veterinary use.
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Description

6β-Hydroxy Cortisol-d4 (CAS 1261254-51-6) is a deuterated analog of 6β-hydroxy cortisol, a key metabolite of cortisol, a steroid hormone critical in stress response and glucose regulation . The incorporation of four deuterium atoms at specific positions (e.g., C-9, C-11, C-12) increases its molecular mass without altering its chemical reactivity or biological activity. This property makes it an essential internal standard in mass spectrometry (MS)-based assays, enabling precise quantification of endogenous cortisol metabolites in biological matrices like plasma and urine . Its use significantly enhances the accuracy of studies on endocrine dysregulation in conditions such as Cushing’s syndrome or metabolic disorders .

Properties

Molecular Formula

C₂₁H₂₄D₄O₅

Molecular Weight

364.47

Synonyms

NSC 12881-d4;  Δ6-Cortisol-d4;  Δ6-Hydrocortisone-d4;  (11β)-11,17,21-Trihydroxypregna-4,6-diene-3,20-dione-d4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 6β-Hydroxy Cortisol-d4 and related deuterated cortisol metabolites are critical for their specialized applications. Below is a detailed comparison:

6α-Hydroxy Cortisol-d4 (CAS 2242-98-0)

  • Structural Differences : The hydroxyl group at the C-6 position is in the α-configuration (axial) instead of β (equatorial), altering stereochemical interactions with enzymes and receptors .
  • Molecular Properties :
    • Formula: C₂₁H₂₆D₄O₆
    • Molecular Weight: 382.48 g/mol
    • Storage: Requires -20°C for stability, unlike 6β-Hydroxy Cortisol-d4, which is stable at room temperature during shipping .
  • Applications : Primarily used in metabolic studies where α-hydroxylation pathways are relevant, such as investigating cytochrome P450 (CYP) isoform-specific activity .

21-O-Acetyl 6β-Hydroxy Cortisol-d4

  • Modifications : An acetyl group at the 21-O position enhances lipophilicity and protects the hydroxyl group during synthetic processes .
  • Physical Properties: Formula: C₂₃H₂₈D₄O₇ Molecular Weight: 424.52 g/mol Solubility: Limited to methanol, unlike non-acetylated forms that may have broader solubility .
  • Applications : Acts as a protected metabolite in pharmaceutical impurity profiling or stability testing .

21-O-Acetyl 6α-Hydroxy Cortisol-d4

  • Key Distinctions: Combines the α-hydroxyl configuration with 21-O-acetylation, leading to unique handling requirements (e.g., short shelf life, controlled shipping conditions) compared to non-acetylated analogs .
  • Utility : Used in niche applications requiring both isotopic labeling and structural modification for tracer studies .

Data Tables

Table 1: Structural and Functional Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
6β-Hydroxy Cortisol-d4 1261254-51-6 C₂₁H₂₆D₄O₆ 378.47 MS internal standard for cortisol metabolism
6α-Hydroxy Cortisol-d4 2242-98-0 C₂₁H₂₆D₄O₆ 382.48 CYP enzyme activity studies
21-O-Acetyl 6β-Hydroxy Cortisol-d4 C₂₃H₂₈D₄O₇ 424.52 Pharmaceutical impurity analysis

Table 2: Physical and Handling Properties

Compound Solubility Storage Temperature Stability Notes
6β-Hydroxy Cortisol-d4 Methanol, Water Room temperature Stable for shipping
6α-Hydroxy Cortisol-d4 Methanol -20°C Sensitive to degradation
21-O-Acetyl 6β-Hydroxy Cortisol-d4 Methanol Room temperature Dec. at 161–168°C

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